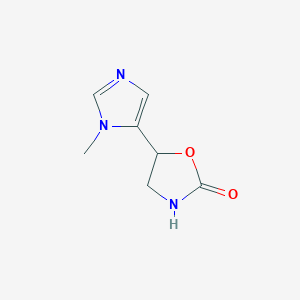![molecular formula C8H6N2O3 B13591728 5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylicacid](/img/structure/B13591728.png)
5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of 5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid includes a pyrrole ring fused to a pyridine ring, with a carboxylic acid group at the 2-position and a keto group at the 5-position.
Méthodes De Préparation
The synthesis of 5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate substituents. For example, the reaction of pyrrole with acyl (bromo)acetylenes can create 2-(acylethynyl)pyrroles, which can then undergo intramolecular cyclization to form the desired pyrrolopyridine structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and specific reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like t-BuOOH and reducing agents like sodium borohydride. For instance, the oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for designing kinase inhibitors, which are important in cancer therapy . The compound’s structure allows for modifications that can enhance its biological activity and selectivity. Additionally, it has applications in the development of antimicrobial, anti-inflammatory, and antiviral agents . In the field of organic materials, it is used in the synthesis of bioactive molecules and natural products.
Mécanisme D'action
The mechanism of action of 5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . The inhibition of FGFRs can lead to the suppression of tumor cell proliferation and induction of apoptosis. The compound’s structure allows it to bind to the active site of the receptor, blocking its activity.
Comparaison Avec Des Composés Similaires
5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid can be compared with other similar compounds, such as 1H-pyrrolo[2,3-b]pyridine derivatives and pyrrolopyrazine derivatives. These compounds share a similar pyrrole-pyridine or pyrrole-pyrazine fused ring structure but differ in their substituents and biological activities . For instance, 1H-pyrrolo[2,3-b]pyridine derivatives are potent inhibitors of FGFRs, while pyrrolopyrazine derivatives exhibit a wide range of biological activities, including antimicrobial and antiviral properties . The unique structure of 5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid, with its specific substituents, contributes to its distinct biological activities and applications.
Propriétés
Formule moléculaire |
C8H6N2O3 |
|---|---|
Poids moléculaire |
178.14 g/mol |
Nom IUPAC |
5-oxo-6,7-dihydropyrrolo[3,4-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c11-7-4-1-2-5(8(12)13)10-6(4)3-9-7/h1-2H,3H2,(H,9,11)(H,12,13) |
Clé InChI |
OHHPYEXUMWUUOZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=N2)C(=O)O)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



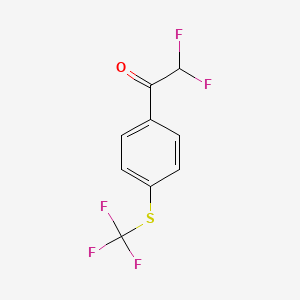
![tert-Butyl (7-(aminomethyl)spiro[3.5]nonan-2-yl)carbamate](/img/structure/B13591656.png)
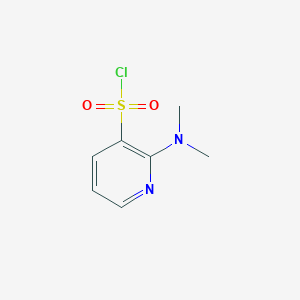

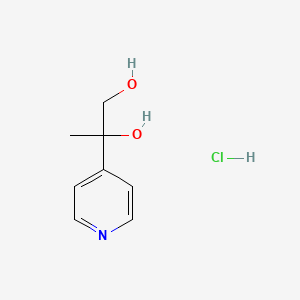
![[(4-Fluoro-3-methoxyphenyl)methyl]hydrazine](/img/structure/B13591686.png)
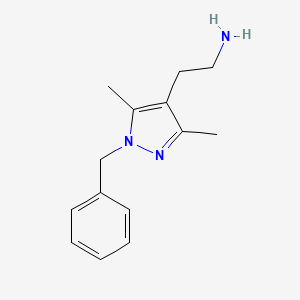

![2-[4-(Trifluoromethyl)phenyl]-2-propene-1-ol](/img/structure/B13591707.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine](/img/structure/B13591719.png)

